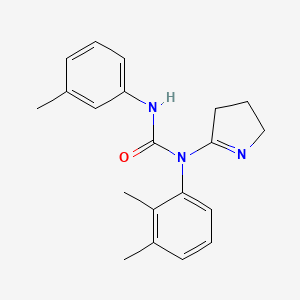

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea

Description

This compound is a urea derivative featuring a 3,4-dihydro-2H-pyrrole ring substituted with a 2,3-dimethylphenyl group and an m-tolyl (meta-methylphenyl) moiety. Its molecular formula is C₂₀H₂₃N₃O, with a molecular weight of 321.4 g/mol (inferred from structurally related compounds in –5). The core structure consists of a urea bridge (-NC(=O)N-) connecting the dihydro-pyrrole and aryl groups. The 2,3-dimethylphenyl substituent introduces steric bulk, while the m-tolyl group (methyl at the meta position of the phenyl ring) modulates electronic properties.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14-7-4-9-17(13-14)22-20(24)23(19-11-6-12-21-19)18-10-5-8-15(2)16(18)3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYFWFJOLVTMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate derivative with an amine. In this case, the intermediate product from the previous steps is reacted with an isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea. Research has indicated that derivatives of pyrrole structures exhibit significant efficacy against viral targets. For instance, certain N-Heterocycles have shown promising results as antiviral agents against HIV and other viruses, suggesting a potential therapeutic role for this compound in treating viral infections .

Anticancer Properties

The compound's structural characteristics allow it to interact with biological targets implicated in cancer progression. Studies have demonstrated that similar urea derivatives can inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis in cancer cells. The exploration of structure-activity relationships (SAR) has provided insights into optimizing these compounds for enhanced anticancer activity .

Agricultural Applications

Pesticidal Activity

Compounds featuring the pyrrole moiety have been investigated for their pesticidal properties. Research indicates that analogs of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea can serve as effective insecticides or fungicides. These compounds target specific enzymes or receptors in pests, leading to their mortality while minimizing harm to non-target organisms .

Materials Science

Polymer Development

The incorporation of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea into polymer matrices has been explored for developing advanced materials with improved mechanical and thermal properties. Its unique chemical structure can enhance the stability and performance of polymers used in various applications, including coatings and composites .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | IC50/EC50 Values | References |

|---|---|---|---|

| Antiviral | HIV | 1.1 µM | |

| Anticancer | Various cancer cell lines | Varies (e.g., 10 µM) | |

| Pesticidal | Insect pests | Varies |

Case Study 1: Antiviral Efficacy

A study conducted by Sujatha et al. demonstrated the effectiveness of pyrrole derivatives against HIV reverse transcriptase with an IC50 value significantly lower than existing treatments. This study underscores the potential of compounds like 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea in developing new antiviral therapies .

Case Study 2: Pesticidal Applications

Research on pyrrole-based pesticides revealed that modifications to the urea structure enhanced insecticidal activity against common agricultural pests. The findings suggest that this compound could be formulated into effective pesticide products with reduced environmental impact compared to traditional chemicals .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects: The target compound and 915188-09-9 share the same R₁ (2,3-dimethylphenyl) but differ in R₂ (m-tolyl vs. p-tolyl). 905761-68-4 differs in R₁ (3,5-dimethylphenyl vs. 2,3-dimethylphenyl), which alters the spatial arrangement of methyl groups. The 3,5-dimethyl substitution creates a symmetrical structure, possibly enhancing crystallinity compared to the asymmetric 2,3-dimethyl group .

The 2-methoxy group could engage in hydrogen bonding, a property absent in the methyl-substituted analogs .

A similar approach may apply to these urea derivatives, with substituent-specific optimization required .

Structural Characterization: The SHELX software suite () is widely used for crystallographic refinement of small molecules.

Limitations in Available Data:

- No experimental data on physicochemical properties (e.g., melting point, solubility) or bioactivity (e.g., enzyme inhibition, toxicity) are provided in the evidence, restricting a functional comparison.

- The absence of spectroscopic or crystallographic data limits insights into conformational preferences or electronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including urea bond formation via coupling of substituted amines and isocyanates. Key steps include:

- Step 1 : Preparation of the pyrrolidine intermediate (e.g., via cyclization of γ-aminobutyric acid derivatives under acidic conditions).

- Step 2 : Coupling the pyrrolidine intermediate with m-tolyl isocyanate and 2,3-dimethylphenylamine using a catalyst like triethylamine in anhydrous dichloromethane.

- Optimization : Adjust temperature (0–25°C), solvent polarity, and catalyst loading to improve yield. Monitor purity via TLC or HPLC. For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectral Analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, urea NH signals at δ 8.5–10.0 ppm). FTIR can validate the urea carbonyl stretch (~1640–1680 cm⁻¹) .

- Physicochemical Properties : Determine melting point (DSC), solubility (shake-flask method in PBS/DMSO), and logP (HPLC-based reverse-phase chromatography).

- Crystallography : Single-crystal X-ray diffraction (if crystals form) resolves stereochemistry and intermolecular interactions .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.

- Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric kits (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace m-tolyl with electron-withdrawing groups) and assess impact on bioactivity.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., EGFR, tubulin). Validate with MD simulations (AMBER/GROMACS) to analyze stability of ligand-receptor complexes.

- Selectivity Profiling : Screen against related off-target proteins (e.g., COX-2, CYP450 isoforms) to identify structural motifs causing cross-reactivity .

Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ across studies)?

- Methodological Answer :

- Standardization : Replicate assays using identical cell lines/passage numbers, serum concentrations, and incubation times.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., solvent effects from DMSO).

- Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify secondary targets or pathways affected by the compound .

Q. What strategies can mitigate poor aqueous solubility during in vivo studies?

- Methodological Answer :

- Formulation Optimization : Use co-solvents (PEG 400, Cremophor EL) or nanoencapsulation (liposomes, PLGA nanoparticles).

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility, which cleave in vivo.

- Pharmacokinetic Profiling : Conduct bioavailability studies (IV vs. oral administration in rodents) with LC-MS quantification of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.